1-[4-(Trifluoromethyl)phenoxy]propan-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenoxy]propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-7(14)6-15-9-4-2-8(3-5-9)10(11,12)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWTZBKJCXMTDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20612442 | |
| Record name | 1-[4-(Trifluoromethyl)phenoxy]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20612442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036762-58-9 | |
| Record name | 1-[4-(Trifluoromethyl)phenoxy]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20612442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1 4 Trifluoromethyl Phenoxy Propan 2 One
Established Synthetic Routes to 1-[4-(Trifluoromethyl)phenoxy]propan-2-one
The construction of this compound is primarily achieved through a convergent synthesis that involves the formation of an ether linkage between a phenolic precursor and a propan-2-one unit.
Etherification Reactions for 1-Phenoxy Linkage Formation
The most common and efficient method for forming the ether bond in this compound is the Williamson ether synthesis. masterorganicchemistry.comfrancis-press.com This venerable yet reliable reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium or potassium salt of 4-(trifluoromethyl)phenol (B195918) acts as the nucleophile, attacking an electrophilic three-carbon component, typically an α-haloketone.
The reaction is generally carried out in a polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), to facilitate the S(_N)2 mechanism. masterorganicchemistry.com The choice of base to deprotonate the phenol (B47542) is crucial; while strong bases like sodium hydride can be used, the increased acidity of phenols compared to aliphatic alcohols often allows for the use of milder bases like sodium hydroxide (B78521) or potassium carbonate. youtube.com
| Reactants | Base | Solvent | Product |
| 4-(Trifluoromethyl)phenol, Chloroacetone (B47974) | K₂CO₃ | Acetone | This compound |
| 4-(Trifluoromethyl)phenol, Bromoacetone | NaOH | DMF | This compound |
Construction of the Propan-2-one Carbonyl Backbone
The propan-2-one backbone is typically introduced as a single, pre-functionalized unit. The most common reagent for this purpose is an α-haloketone, such as chloroacetone or bromoacetone. nih.gov These molecules possess a reactive carbon-halogen bond that is susceptible to nucleophilic attack by the phenoxide ion generated from 4-(trifluoromethyl)phenol.
The reaction of 4-(trifluoromethyl)phenoxide with chloroacetone directly yields this compound. This approach is highly efficient as it simultaneously forms the ether linkage and installs the desired ketone functionality. The reactivity of α-haloketones is enhanced by the electron-withdrawing effect of the adjacent carbonyl group, which makes the α-carbon more electrophilic. nih.gov
Strategies for Introducing the Trifluoromethyl Moiety into Phenolic Precursors
More contemporary methods focus on the direct trifluoromethylation of phenol itself or its derivatives. These can include:
Nucleophilic Trifluoromethylation: Utilizing reagents like the Ruppert-Prakash reagent (TMSCF₃) in the presence of a fluoride (B91410) source.
Electrophilic Trifluoromethylation: Employing reagents such as Umemoto's or Togni's reagents.
Radical Trifluoromethylation: Using radical initiators to generate trifluoromethyl radicals that can then react with the aromatic ring.
Another approach involves the synthesis of 4-(trifluoromethyl)aniline, followed by diazotization and subsequent hydrolysis to the phenol. google.com
| Precursor | Reagent(s) | Method | Product |
| 4-Chlorobenzotrifluoride | NaOH, H₂O | Hydrolysis | 4-(Trifluoromethyl)phenol |
| Phenol | TMSCF₃, TBAF | Nucleophilic Trifluoromethylation | 4-(Trifluoromethyl)phenol |
| 4-(Trifluoromethyl)aniline | NaNO₂, H₂SO₄; then H₂O | Diazotization/Hydrolysis | 4-(Trifluoromethyl)phenol |
Derivatization Strategies for Analogues and Related Compounds
The chemical structure of this compound offers several sites for modification, allowing for the synthesis of a diverse range of analogues. These modifications can be broadly categorized into reactions involving the aromatic ring and those targeting the propan-2-one unit.
Modification of the 4-(Trifluoromethyl)phenyl Ring System
The reactivity of the aromatic ring in this compound towards substitution reactions is significantly influenced by the substituents present: the ether linkage and the trifluoromethyl group. The ether oxygen is an activating, ortho-, para-directing group for electrophilic aromatic substitution due to its ability to donate electron density through resonance. wikipedia.org Conversely, the trifluoromethyl group is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect. wikipedia.org
The interplay of these two groups dictates the regioselectivity of electrophilic aromatic substitution reactions. The positions ortho to the ether linkage (and meta to the trifluoromethyl group) are the most likely sites for electrophilic attack. Common electrophilic aromatic substitution reactions that could be employed include:
Nitration: Introduction of a nitro group using a mixture of nitric and sulfuric acids.
Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst.
Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group, though the deactivating effect of the trifluoromethyl group may necessitate harsh reaction conditions.
Nucleophilic aromatic substitution is also a possibility, particularly at positions ortho or para to the strongly electron-withdrawing trifluoromethyl group, should a suitable leaving group be present on the ring. masterorganicchemistry.comyoutube.com
Functionalization of the Propan-2-one Unit
The propan-2-one moiety provides a versatile handle for a variety of chemical transformations. The presence of α-hydrogens on the methyl group makes this position susceptible to a range of reactions.
α-Halogenation: The methyl group can be halogenated under acidic or basic conditions to introduce one or more halogen atoms.
Alkylation: The α-carbon can be alkylated by first forming an enolate with a strong base, followed by reaction with an alkyl halide.
Condensation Reactions: The ketone can participate in aldol-type condensation reactions with aldehydes or other ketones to form larger, more complex molecules.
The carbonyl group itself is also a site for functionalization:
Reduction: The ketone can be reduced to the corresponding secondary alcohol, 1-[4-(trifluoromethyl)phenoxy]propan-2-ol, using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. This introduces a new chiral center into the molecule.
Reductive Amination: The ketone can be converted to an amine through reaction with an amine in the presence of a reducing agent.
These derivatization strategies allow for the systematic modification of the lead compound, enabling the exploration of structure-activity relationships in various chemical and biological contexts.
Asymmetric Synthesis and Enantioselective Approaches for Chiral Analogues
The primary chiral analogue of this compound is the corresponding chiral alcohol, 1-[4-(trifluoromethyl)phenoxy]propan-2-ol, which contains a stereogenic center. The asymmetric reduction of the prochiral ketone is the most direct approach to synthesize these enantiomerically enriched alcohols. Methodologies for the asymmetric reduction of ketones, particularly those bearing electron-withdrawing groups like the trifluoromethyl group, are well-established and can be broadly categorized into biocatalytic and chemocatalytic methods. researchgate.netnih.govuwindsor.ca
Biocatalytic Reductions:
Biocatalysis, utilizing whole microbial cells or isolated enzymes, offers a highly selective and environmentally friendly route to chiral alcohols under mild reaction conditions. nih.gov Alcohol dehydrogenases (ADHs) are particularly effective for the asymmetric reduction of ketones. elsevierpure.comresearchgate.net These enzymes, often used with cofactor regeneration systems, can produce chiral alcohols with very high enantiomeric excess (e.e.). nih.gov For instance, ketoreductases have been successfully employed for the synthesis of chiral alcohols from various functionalized ketones, achieving excellent yields and enantioselectivities often exceeding 99% e.e. nih.gov The reduction of trifluoromethyl ketones, in particular, has been achieved using engineered enzymes to produce the desired enantiopure alcohol. elsevierpure.comresearchgate.net
Chemocatalytic Reductions:
Chemical methods for asymmetric ketone reduction often employ chiral catalysts to induce enantioselectivity. Prominent examples include:
Oxazaborolidine Catalysts (Corey-Bakshi-Shibata Reduction): These catalysts, used in conjunction with a stoichiometric reducing agent like borane, are highly effective for the asymmetric reduction of a wide range of prochiral ketones. mdpi.com Reductions of aromatic ketones using these catalysts can yield chiral alcohols with high enantioselectivities. mdpi.com
Transition Metal Catalysts: Chiral complexes of metals such as ruthenium, rhodium, and iridium, featuring chiral ligands, are powerful catalysts for asymmetric transfer hydrogenation or asymmetric hydrogenation. dicp.ac.cn Ruthenium-catalyzed asymmetric transfer hydrogenation, for example, has been used to produce chiral flavanols with excellent enantioselectivity and diastereoselectivity through a dynamic kinetic resolution process. dicp.ac.cn These methods are known for their high efficiency and the ability to produce alcohols with high enantiomeric purity. researchgate.net
The table below summarizes representative results for the asymmetric reduction of ketones analogous to this compound, demonstrating the potential of these methods.
| Catalyst/Biocatalyst | Substrate Type | Product Configuration | Enantiomeric Excess (e.e.) | Reference |
| Alcohol Dehydrogenase (ADH) | α-CF3 substituted ketone | (S)-alcohol | >99% | elsevierpure.comresearchgate.net |
| Nocardia salmonicolor SC 6310 | Aromatic trifluoromethyl ketone | (R)-alcohol | 99.8% | nih.gov |
| Chiral Lactam Alcohol / Borane | Biphenyl trifluoromethyl ketone | (S)-alcohol | 86% | mdpi.com |
| Ru-BINAP-diamine | Aryl alkyl ketone | (R)- or (S)-alcohol | High | uwindsor.ca |
These established methodologies provide a strong foundation for the development of specific protocols for the enantioselective synthesis of chiral derivatives of this compound.
Green Chemistry Principles in the Synthesis of this compound and its Derivatives
Applying the principles of green chemistry to the synthesis of this compound and its derivatives aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of safer solvents, catalytic reagents, and energy-efficient technologies.
The synthesis of the parent compound typically involves a Williamson ether synthesis between 4-(trifluoromethyl)phenol and a chloro- or bromoacetone. Green chemistry principles can be applied to this fundamental step and subsequent transformations.
Key Green Chemistry Approaches:
Alternative Solvents and Reaction Conditions: Traditional syntheses often use volatile organic compounds (VOCs) as solvents. Green alternatives include using water, supercritical fluids, or ionic liquids. Furthermore, developing solvent-free reaction conditions is a primary goal.
Catalysis over Stoichiometric Reagents: The use of catalysts is a cornerstone of green chemistry as it improves atom economy and reduces waste. For the ether synthesis step, phase-transfer catalysts can enhance reaction rates and efficiency, minimizing the need for harsh conditions and excess reagents.
Energy Efficiency: Employing energy-efficient methods like microwave-assisted synthesis or electrochemical processes can significantly reduce energy consumption and reaction times. Electrosynthesis, for example, has been demonstrated as a green method for preparing phenyl-2-propanone derivatives, avoiding harsh reagents and offering high selectivity. rsc.org
Use of Renewable Feedstocks: While the core starting materials for this specific compound are derived from petrochemical sources, downstream modifications could potentially incorporate reagents derived from renewable biomass.
Biocatalysis: As mentioned in the asymmetric synthesis section, biocatalysis is inherently a green technology. nih.govelsevierpure.comresearchgate.net Utilizing enzymes or whole cells operates under mild, aqueous conditions, avoiding the need for heavy metal catalysts or hazardous reagents and solvents. researchgate.netresearchgate.net
The table below outlines how green chemistry principles can be applied to the synthesis of phenoxypropanone derivatives.
| Green Chemistry Principle | Traditional Method | Greener Alternative | Potential Benefit | Reference |
| Waste Prevention | Use of stoichiometric base (e.g., NaH) | Catalytic amount of base with phase-transfer catalyst | Reduced inorganic salt waste | N/A |
| Atom Economy | Protection/deprotection steps | Direct C-H functionalization (if applicable) | Fewer steps, less waste | N/A |
| Less Hazardous Synthesis | Use of toxic solvents (e.g., DMF, DMSO) | Water, ethanol, or solvent-free conditions | Reduced environmental and health hazards | google.com |
| Energy Efficiency | Conventional heating (hours) | Microwave irradiation or electrosynthesis rsc.org | Drastically reduced reaction times and energy use | rsc.org |
| Catalysis | Stoichiometric reagents | Biocatalysts (e.g., ADHs) for reductions | High selectivity, mild conditions, biodegradable catalyst | nih.govelsevierpure.com |
By integrating these principles, the synthesis of this compound and its valuable chiral derivatives can be made more sustainable and economically viable. google.com
Advanced Characterization Methodologies in Chemical Research
Spectroscopic Elucidation of Molecular Structures
Spectroscopic techniques are fundamental to determining the precise structure of molecules. By analyzing the interaction of electromagnetic radiation with 1-[4-(Trifluoromethyl)phenoxy]propan-2-one, its structural features, functional groups, and exact mass can be confirmed.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule and detecting the presence of other NMR-active nuclei like fluorine.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the methyl (-CH₃) protons. The aromatic protons on the phenoxy ring would typically appear as two doublets in the downfield region (around 6.9-7.6 ppm) due to the electron-withdrawing effects of the trifluoromethyl group and the oxygen atom. The methylene protons adjacent to the ether oxygen and the ketone group would likely appear as a singlet around 4.6 ppm. The methyl protons of the acetyl group are expected to be the most upfield, appearing as a sharp singlet around 2.2 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this compound would show signals for the carbonyl carbon (C=O) at the most downfield position (typically >200 ppm), followed by the aromatic carbons. The carbon of the trifluoromethyl group (-CF₃) would appear as a quartet due to coupling with the three fluorine atoms. The methylene (-CH₂-) and methyl (-CH₃) carbons would appear at the most upfield positions in the spectrum.
¹⁹F NMR Spectroscopy: Since the compound contains a trifluoromethyl (-CF₃) group, ¹⁹F NMR spectroscopy is a crucial technique for its characterization. biophysics.orgthermofisher.com This method is highly sensitive to the local electronic environment of the fluorine atoms. nih.gov The ¹⁹F NMR spectrum is expected to show a single, sharp signal, as all three fluorine atoms in the -CF₃ group are chemically equivalent. The chemical shift of this signal, typically referenced to a standard like CFCl₃, provides confirmation of the trifluoromethyl group's presence and electronic environment. ucsb.edu
| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~7.6 | Doublet | Aromatic Protons (ortho to -O) |
| ¹H | ~6.9 | Doublet | Aromatic Protons (meta to -O) |
| ¹H | ~4.6 | Singlet | Methylene Protons (-OCH₂CO-) |
| ¹H | ~2.2 | Singlet | Methyl Protons (-COCH₃) |
| ¹³C | >200 | Singlet | Carbonyl Carbon (C=O) |
| ¹³C | ~160 | Singlet | Aromatic Carbon (C-O) |
| ¹³C | ~127 | Quartet | Aromatic Carbon (C-CF₃) |
| ¹³C | ~125 | Quartet | Trifluoromethyl Carbon (-CF₃) |
| ¹³C | ~127, ~115 | Singlets | Other Aromatic Carbons |
| ¹³C | ~75 | Singlet | Methylene Carbon (-OCH₂-) |
| ¹³C | ~26 | Singlet | Methyl Carbon (-CH₃) |
| ¹⁹F | ~ -62 | Singlet | Trifluoromethyl Fluorines (-CF₃) |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. youtube.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) group stretch, typically found in the region of 1715-1730 cm⁻¹. Other key absorptions would include C-O stretching vibrations for the ether linkage, C-F stretching bands for the trifluoromethyl group (often strong and complex in the 1100-1350 cm⁻¹ region), and C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.govendress.com For this molecule, the aromatic ring vibrations would likely produce strong signals in the Raman spectrum. The carbonyl group also gives a characteristic Raman band, although its intensity can vary. The symmetric vibrations of the C-CF₃ bond could also be Raman active.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |
|---|---|---|---|
| C-H Stretch (Aromatic) | 3000-3100 | IR, Raman | Medium |
| C-H Stretch (Aliphatic) | 2850-3000 | IR, Raman | Medium |
| C=O Stretch (Ketone) | 1715-1730 | IR | Strong |
| C=C Stretch (Aromatic) | 1450-1600 | IR, Raman | Medium-Strong |
| C-F Stretch (-CF₃) | 1100-1350 | IR | Strong, Complex |
| C-O Stretch (Ether) | 1200-1270 (Aryl-O), 1075-1150 (Alkyl-O) | IR | Strong |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. chemguide.co.uk The molecular formula of this compound is C₁₀H₉F₃O₂, giving it a monoisotopic mass of approximately 218.06 Da. nih.gov
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 218. The fragmentation of this molecule is expected to proceed through characteristic pathways for ketones and aryl ethers. libretexts.orgmiamioh.edu Key fragmentation steps would likely include:
Alpha-cleavage adjacent to the carbonyl group, leading to the loss of a methyl radical (•CH₃) to form an ion at m/z 203, or the loss of the phenoxymethyl (B101242) radical (•OCH₂C₆H₄CF₃) to form the acetyl cation [CH₃CO]⁺ at m/z 43.
Cleavage of the ether bond , which could lead to the formation of the 4-(trifluoromethyl)phenoxide ion at m/z 161.
McLafferty rearrangement is not possible for this structure as it lacks a gamma-hydrogen relative to the carbonyl group.
Loss of the trifluoromethyl group (•CF₃) is also a possible fragmentation pathway from various fragment ions. whitman.edufluorine1.ru
| m/z | Predicted Ion Structure | Fragmentation Pathway |
|---|---|---|
| 218 | [C₁₀H₉F₃O₂]⁺ | Molecular Ion (M⁺) |
| 203 | [M - CH₃]⁺ | Alpha-cleavage (loss of methyl radical) |
| 161 | [C₇H₄F₃O]⁻ or [C₇H₄F₃O]⁺ | Cleavage of C-O ether bond |
| 77 | [C₆H₅]⁺ | Fragmentation of the aromatic ring from other ions |
| 43 | [CH₃CO]⁺ | Alpha-cleavage (loss of phenoxymethyl radical) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions in the crystal lattice. mdpi.comnih.gov
For this compound, an X-ray crystallographic analysis would require growing a suitable single crystal of the compound. If successful, the analysis would confirm the connectivity established by NMR and MS, and reveal the molecule's conformation. Key structural parameters that would be determined include the planarity of the phenyl ring, the C-O-C ether bond angle, and the torsion angles describing the orientation of the propanone side chain relative to the aromatic ring. Furthermore, analysis of the crystal packing could reveal intermolecular interactions, such as C-H···O or C-H···F hydrogen bonds, which govern the solid-state structure. Currently, a published crystal structure for this compound is not available in open-access crystallographic databases.
Reaction Mechanisms and Reactivity Profiles
Mechanistic Investigations of 1-[4-(Trifluoromethyl)phenoxy]propan-2-one
The unique structure of this compound, featuring a ketone, an aryl ether, and a trifluoromethyl-substituted aromatic ring, gives rise to a multifaceted reactivity profile. Understanding the mechanistic underpinnings of its reactions is crucial for its application in synthesis.
The carbonyl group (C=O) of the propan-2-one unit is a primary site of reactivity. The carbon atom is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles. Nucleophilic addition is a characteristic reaction of ketones, where a nucleophile adds to the carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol.
Another key aspect of the carbonyl group's reactivity is its ability to undergo enolization. In the presence of an acid or a base, a proton can be abstracted from the α-carbon (the carbon atom adjacent to the carbonyl group), leading to the formation of an enol or an enolate ion. This enolate is a powerful nucleophile and can react with various electrophiles at the α-carbon, enabling a range of functionalization reactions.
| Reaction Type | Reagent Example | Intermediate | Product Type |
|---|---|---|---|
| Nucleophilic Addition | Grignard Reagent (R-MgX) | Magnesium Alkoxide | Tertiary Alcohol |
| Reduction | Sodium Borohydride (B1222165) (NaBH₄) | Alkoxyborate | Secondary Alcohol |
| Enolization (Base-catalyzed) | Sodium Hydroxide (B78521) (NaOH) | Enolate Anion | α-Substituted Ketone (after reaction with an electrophile) |
| Enolization (Acid-catalyzed) | Hydrochloric Acid (HCl) | Enol | α-Substituted Ketone (after reaction with an electrophile) |
The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group, primarily due to the strong inductive effect (-I effect) of the highly electronegative fluorine atoms. nih.govmdpi.com This effect significantly reduces the electron density of the aromatic ring to which it is attached.
This deactivation has two major consequences for the reactivity of the phenoxy ring:
Electrophilic Aromatic Substitution (EAS): The electron-deficient ring is less susceptible to attack by electrophiles. Consequently, reactions like nitration, halogenation, or Friedel-Crafts alkylation are significantly slower compared to benzene (B151609) or anisole. The strong deactivating nature of the -CF₃ group directs incoming electrophiles to the meta position.
Nucleophilic Aromatic Substitution (NAS): The withdrawal of electron density makes the aromatic ring more susceptible to attack by strong nucleophiles. The -CF₃ group activates the ring for NAS, particularly at the ortho and para positions relative to itself.
| Compound | Relative Rate (approx.) | Directing Effect |
|---|---|---|
| Benzene | 1 | N/A |
| Anisole (Methoxybenzene) | 1,000 | Ortho, Para |
| (Trifluoromethyl)benzene | 6 x 10⁻⁵ | Meta |
Aryl ethers, including the phenoxy linkage in this molecule, are generally characterized by high chemical stability due to the strength of the sp² C-O bond. wikipedia.org However, this bond can be cleaved under specific, often harsh, conditions.
The most common method for cleaving aryl ethers is through reaction with strong acids, particularly hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgpearson.com The mechanism typically involves two steps:
Protonation: The ether oxygen is protonated by the strong acid to form a good leaving group (an alcohol).
Nucleophilic Attack: A halide ion (Br⁻ or I⁻) acts as a nucleophile. In the case of aryl alkyl ethers, the attack occurs at the less sterically hindered alkyl carbon via an Sₙ2 mechanism, breaking the alkyl C-O bond. wikipedia.org The products are a phenol (B47542) and an alkyl halide. Cleavage of the aryl C-O bond is much more difficult due to the high energy of the phenyl cation intermediate that would be required for an Sₙ1 pathway and the difficulty of Sₙ2 attack on an sp² hybridized carbon.
Other potential cleavage pathways include reductive cleavage, which can be achieved using certain metal catalysts. rsc.org These reactions often require high temperatures and pressures.
| Condition | Mechanism Type | Primary Products | Notes |
|---|---|---|---|
| Concentrated HBr or HI, heat | Acid-catalyzed Nucleophilic Substitution (Sₙ2) | 4-(Trifluoromethyl)phenol (B195918) and 2-halopropane | Standard laboratory method for aryl ether cleavage. wikipedia.orgpearson.com |
| Lewis Acids (e.g., BBr₃) | Lewis Acid-mediated Cleavage | 4-(Trifluoromethyl)phenol | Often proceeds under milder conditions than HBr/HI. |
| Catalytic Hydrogenolysis (e.g., Co-Zn/Beta catalyst) | Reductive Cleavage | Aromatic and aliphatic fragments | Models for lignin (B12514952) depolymerization suggest such pathways are possible. rsc.org |
Chemical Transformations and Advanced Reaction Pathways
The diverse functional groups within this compound allow for a wide array of chemical transformations, enabling its use as a versatile building block in organic synthesis.
Selective functionalization requires identifying and targeting the molecule's electron-rich (nucleophilic) and electron-poor (electrophilic) centers. masterorganicchemistry.comlibretexts.orgaskfilo.com
Electrophilic Sites: The most prominent electrophilic site is the carbonyl carbon , which readily reacts with a wide range of nucleophiles. libretexts.org The carbon atoms of the aromatic ring are also electrophilic, particularly towards strong nucleophiles in Nucleophilic Aromatic Substitution (NAS) reactions, due to the activating effect of the -CF₃ group.
Nucleophilic Sites: The molecule possesses several nucleophilic centers. The carbonyl oxygen and the ether oxygen have lone pairs of electrons and can act as Lewis bases or be protonated. The α-carbons adjacent to the carbonyl group can be deprotonated to form a nucleophilic enolate. nih.gov The aromatic ring's π-system , while deactivated, can still act as a nucleophile in certain powerful electrophilic reactions.
| Site | Nature | Potential Reaction for Functionalization |
|---|---|---|
| Carbonyl Carbon | Electrophilic | Nucleophilic addition (e.g., Wittig, Grignard), Reductive amination |
| α-Carbon | Nucleophilic (as enolate) | Alkylation, Aldol (B89426) condensation, Halogenation |
| Aromatic Ring Carbons | Electrophilic (for NAS) | Nucleophilic aromatic substitution with strong nucleophiles (e.g., NaOMe) |
| Aromatic Ring π-system | Nucleophilic (for EAS) | Electrophilic aromatic substitution (under forcing conditions) |
| Ether Oxygen | Nucleophilic / Basic | Protonation, Coordination to Lewis acids |
While specific catalytic applications for this compound are not extensively documented, its structure suggests it can serve as a valuable substrate in various catalytic transformations.
As a substrate , the ketone functionality is a prime target for catalytic reactions. For example, catalytic hydrogenation or transfer hydrogenation can selectively reduce the carbonyl group to a secondary alcohol, often with high enantioselectivity if a chiral catalyst is employed. The α-position can also be functionalized catalytically via the enolate, for instance, in palladium-catalyzed α-arylation reactions.
Although less common, the molecule could potentially act as a bidentate ligand for a metal center, coordinating through the carbonyl and ether oxygen atoms. Such coordination could be a key step in a catalytic cycle where the molecule itself is transformed or where it assists in the transformation of another substrate. The electronic properties of the ligand, influenced by the -CF₃ group, could tune the reactivity of the metal center.
| Reaction Type | Catalyst Example | Functional Group Transformed | Potential Product |
|---|---|---|---|
| Asymmetric Hydrogenation | Ru-BINAP | Carbonyl | Chiral 1-[4-(Trifluoromethyl)phenoxy]propan-2-ol |
| α-Arylation | Pd(OAc)₂ / Ligand | α-Carbon (via enolate) | 1-[4-(Trifluoromethyl)phenoxy]-1-aryl-propan-2-one |
| Reductive Amination | Ni, Pt, or Pd catalyst + H₂ | Carbonyl | N-Alkyl-1-[4-(Trifluoromethyl)phenoxy]propan-2-amine |
| Heck or Suzuki Coupling | Pd catalyst | Aromatic Ring (if halogenated) | Aryl- or vinyl-substituted aromatic ring |
Photodegradation and Thermal Decomposition Mechanisms (drawing from related structures)
The photodegradation and thermal decomposition of this compound are complex processes that are influenced by the inherent reactivity of its constituent functional groups: the trifluoromethyl-substituted aromatic ether and the propan-2-one moiety. Lacking direct experimental studies on this specific compound, its degradation pathways can be inferred by examining the behavior of structurally analogous molecules under photolytic and thermal stress.
Photodegradation Mechanisms
The photochemical reactivity of aromatic compounds containing trifluoromethyl groups suggests several potential degradation pathways for this compound. One key process is the photolytic cleavage of the C-F bond, which can lead to defluorination. For instance, the irradiation of 3,5-diamino-trifluoromethyl-benzene in aqueous solutions has been shown to result in defluorination, producing 3,5-diaminobenzoic acid through nucleophilic substitution of fluoride (B91410) by water. nih.gov This suggests that under UV irradiation, the trifluoromethyl group on the phenoxy ring of this compound could undergo a similar transformation, potentially leading to the formation of hydroxylated or carboxylic acid derivatives on the aromatic ring.
Another significant pathway is the photolysis of the ether linkage. Studies on related fluorinated phenols have demonstrated that photolysis can lead to the formation of various byproducts, including trifluoroacetic acid from the degradation of a 4-(trifluoromethyl)phenol structure. nih.gov This indicates that the ether bond in this compound could be susceptible to cleavage, leading to the separation of the trifluoromethylphenol and the propan-2-one side chain. The subsequent degradation of the trifluoromethylphenol moiety could then yield trifluoroacetic acid. nih.gov
The presence of photosensitizers in the environment could also play a crucial role. For many pesticides with aromatic moieties, photodegradation can be accelerated by substances that generate reactive oxygen species, such as singlet oxygen, upon irradiation. scispace.com
| Potential Photodegradation Pathway | Key Reactive Moiety | Likely Products (based on related structures) | Influencing Factors |
| Defluorination | Trifluoromethyl group | Hydroxylated/carboxylated aromatic derivatives | UV wavelength, presence of water nih.gov |
| Ether Bond Cleavage | Phenoxy-propanone linkage | 4-(Trifluoromethyl)phenol, propan-2-one derivatives | pH, reactive oxygen species nih.govscispace.com |
| Side-Chain Oxidation | Propan-2-one group | Acetic acid, other small organic acids | Oxidizing agents |
| Ring Opening | Aromatic ring | Aliphatic fragments | High-energy irradiation |
Thermal Decomposition Mechanisms
The thermal stability of this compound is dictated by the bond dissociation energies of its various covalent bonds. The ether linkage and the bonds within the propan-2-one side chain are expected to be the most labile under thermal stress.
Drawing parallels from the thermal decomposition of perfluoroalkyl ether carboxylic acids, a primary degradation pathway would likely involve the cleavage of the C-O ether bond. nih.gov This scission would generate a 4-(trifluoromethyl)phenoxyl radical and a 1-oxopropan-2-yl radical. These highly reactive radical species would then undergo a cascade of secondary reactions, including hydrogen abstraction, recombination, and fragmentation.
The trifluoromethyl group itself is generally thermally stable. nih.gov However, at elevated temperatures, decomposition of the aromatic ring can occur. Studies on the thermal decomposition of other aromatic compounds, such as TATB (1,3,5-triamino-2,4,6-trinitrobenzene), show that ring breakdown can occur at temperatures above 300°C, leading to the formation of small gaseous molecules like CO2 and H2O. nih.govresearchgate.net
The propan-2-one side chain is also susceptible to thermal decomposition. The thermal degradation of ketones can proceed through various mechanisms, including Norrish Type I and Type II reactions if suitable gamma-hydrogens are available, or through radical chain reactions leading to the formation of smaller alkanes, alkenes, and carbon monoxide. In the case of this compound, cleavage of the C-C bonds in the side chain is a plausible pathway. For instance, the thermal decomposition of 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)pentan-3-one, a fluorinated ketone, was studied in the context of fire suppression, indicating that such structures do break down under intense heat. wpi.edu
| Potential Thermal Decomposition Pathway | Initial Cleavage Site | Potential Intermediate Species | Potential Final Products |
| Ether Bond Scission | C-O bond of the ether linkage | 4-(Trifluoromethyl)phenoxyl radical, 1-oxopropan-2-yl radical | 4-(Trifluoromethyl)phenol, smaller hydrocarbons, CO, CO2 nih.gov |
| Side-Chain Fragmentation | C-C bonds of the propan-2-one moiety | Acetyl radical, methyl radical, phenoxymethyl (B101242) radical | Methane, ethane, acetone (B3395972), carbon monoxide |
| Aromatic Ring Breakdown | C-C bonds within the aromatic ring | Various fragmented aromatic radicals | CO, CO2, H2O, smaller fluorinated compounds nih.govresearchgate.net |
It is important to note that the actual degradation products and mechanisms will depend heavily on the specific conditions, such as temperature, pressure, the presence of oxygen, and the presence of other chemical species or catalysts.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Correlation of Structural Features with Biochemical Activities
The 4-(trifluoromethyl)phenoxy group is a critical determinant of the compound's interactions with biological targets. wechemglobal.com This moiety significantly influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. mdpi.com
The trifluoromethyl (-CF3) group, in particular, possesses a unique combination of properties that are highly advantageous in medicinal chemistry. mdpi.com
Lipophilicity : The -CF3 group substantially increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes. mdpi.com It has a Hansch π value of +0.88, indicating a significant contribution to the molecule's hydrophobicity. nih.gov
Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative processes by enzymes like cytochrome P450. nih.gov This enhanced stability can increase the half-life of a compound. mdpi.com
Electronic Effects : As a potent electron-withdrawing group, the -CF3 moiety alters the electronic properties of the phenoxy ring. mdpi.com This can influence the strength of intermolecular interactions, such as hydrogen bonding and electrostatic interactions, with target proteins. nih.gov
Binding Interactions : The -CF3 group is larger than a methyl group and can improve binding affinity and selectivity through enhanced hydrophobic interactions within a protein's binding pocket. mdpi.com It is often used as a bioisostere for a chlorine atom due to their similar steric size. nih.gov Statistical analyses of protein-ligand complexes have shown that the -CF3 group has a preference for interacting with hydrophobic amino acid residues such as phenylalanine, methionine, and leucine. nih.gov
| Property | Trifluoromethyl (-CF3) | Methyl (-CH3) | Chlorine (-Cl) |
|---|---|---|---|
| Hansch π Value | +0.88 | +0.56 | +0.71 |
| Electronic Effect | Strong Electron-Withdrawing | Weak Electron-Donating | Electron-Withdrawing |
| Metabolic Stability | High | Low (susceptible to oxidation) | Moderate |
| Steric Size (van der Waals radius, Å) | ~2.7 | ~2.0 | ~1.8 |
The propan-2-one backbone is not merely a linker but an active participant in molecular interactions, primarily due to the electrophilic nature of its carbonyl carbon. Ketone moieties, especially those positioned alpha to an electron-withdrawing group like a phenoxy ring, can function as "electrophilic warheads." tandfonline.comnih.gov This allows them to engage in covalent interactions with nucleophilic amino acid residues within an enzyme's active site. nih.gov
The mechanism of interaction often involves the nucleophilic attack of an amino acid side chain, such as the thiol group of cysteine or the hydroxyl group of serine, on the carbonyl carbon of the ketone. nih.govnih.gov This attack can lead to the formation of a reversible tetrahedral adduct, known as a hemithioacetal (with cysteine) or a hemiketal (with serine). nih.gov This covalent but reversible bond formation can be a potent mechanism of enzyme inhibition. nih.govnih.gov The stability of this intermediate is crucial for the inhibitory activity. mdpi.com
The concept of ketones acting as transition-state analogs has been explored; for instance, phenoxyacetone, a structurally similar compound, has been studied as an inhibitor of acetylcholinesterase. nih.gov The activated ketone group is a key pharmacophoric element that can form covalent bonds with the active site serine of serine hydrolases. nih.gov This covalent binding strategy is a key feature of many targeted covalent inhibitors. scholaris.ca
| Molecular Moiety | Role in Biochemical Interactions |
|---|---|
| 4-(Trifluoromethyl)phenyl Group | Enhances lipophilicity, metabolic stability, and hydrophobic/electrostatic interactions. Modulates electronic properties of the ring system. mdpi.comnih.gov |
| Ether Linkage | Provides conformational flexibility, connecting the aromatic ring to the backbone. |
| Propan-2-one Backbone | Acts as an electrophilic center (warhead) for potential reversible covalent bond formation with nucleophilic enzyme residues (e.g., Ser, Cys). nih.govnih.gov |
The compound 1-[4-(Trifluoromethyl)phenoxy]propan-2-one is an achiral molecule as it does not possess a stereocenter. Therefore, it does not exist as enantiomers.
However, stereochemistry is a critical consideration for structurally related compounds where a chiral center is present. A pertinent example is fluoxetine (N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine), which contains the same 4-(trifluoromethyl)phenoxy moiety but has a chiral carbon in its backbone. mdpi.com Fluoxetine is marketed as a racemic mixture of its two enantiomers, (R)- and (S)-fluoxetine. mdpi.comguidetopharmacology.org
Studies have shown that while both enantiomers are effective at blocking serotonin reuptake, they exhibit different metabolic profiles. nih.gov The metabolism of fluoxetine to its active metabolite, norfluoxetine, is stereoselective. nih.gov S-norfluoxetine is a more potent serotonin reuptake inhibitor than R-norfluoxetine and tends to reach higher plasma concentrations. mdpi.com This demonstrates that for derivatives of this chemical scaffold, the spatial orientation of substituents can have a profound impact on pharmacological activity, highlighting the importance of stereochemical considerations in drug design. mdpi.comnih.gov
Rational Design Methodologies for Modulating Molecular Functionality and Selectivity
Rational drug design utilizes the understanding of a compound's SAR to make targeted modifications that enhance its desired properties, such as potency and selectivity, while minimizing off-target effects. 182.160.97nih.gov For a molecule like this compound, several rational design strategies could be employed.
Structure-Based Design : If the three-dimensional structure of a target enzyme is known, techniques like molecular docking can be used to predict how analogs of the compound will bind. youtube.com This allows for the design of modifications that optimize interactions with the active site. For example, substituents could be added to the phenoxy ring to exploit specific hydrophobic pockets or form hydrogen bonds with key residues, thereby increasing both affinity and selectivity. nih.gov
Modulating Electrophilicity : The reactivity of the ketone "warhead" can be tuned to optimize its interaction with the target enzyme. scholaris.ca This could involve introducing electron-withdrawing or -donating groups near the ketone to increase or decrease its electrophilicity. This allows for fine-tuning the balance between reactivity and selectivity, as highly reactive compounds can lead to off-target effects. scholaris.ca For instance, replacing the ketone with other electrophilic groups like α-ketoamides or nitriles could alter the nature of the covalent interaction from reversible to irreversible, depending on the therapeutic goal. youtube.com
Scaffold Modification and Linker Optimization : The phenoxypropanone scaffold can be altered to improve properties. The length and flexibility of the linker between the aromatic ring and the ketone can be modified to achieve optimal positioning of the key interacting moieties within the enzyme's active site. Developing hybrid molecules by combining the pharmacophore of this compound with another known active moiety via a suitable linker is another strategy to achieve dual activity or enhanced selectivity. mdpi.com Gaining selectivity for a specific enzyme over closely related ones is a major challenge, and rational design can address this by exploiting subtle differences in the shape and flexibility of their respective active sites. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Fluoxetine |
| (R)-Fluoxetine |
| (S)-Fluoxetine |
| Norfluoxetine |
| (R)-Norfluoxetine |
| (S)-Norfluoxetine |
| Phenoxyacetone |
Computational Chemistry and Theoretical Modeling Studies
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical calculations, typically employing Density Functional Theory (DFT), are used to explore the electronic characteristics and reactivity of a molecule.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive. For 1-[4-(Trifluoromethyl)phenoxy]propan-2-one, the HOMO would likely be localized on the electron-rich phenoxy ring, while the electron-withdrawing trifluoromethyl and ketone groups would influence the LUMO's position and energy.
Table 1: Hypothetical Frontier Molecular Orbital Parameters (Note: This data is illustrative as specific studies are unavailable.)
| Parameter | Energy (eV) | Description |
| EHOMO | -7.5 | Energy of the highest occupied molecular orbital |
| ELUMO | -1.2 | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap (ΔE) | 6.3 | Indicator of chemical reactivity and stability |
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface. It uses a color scale to identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. researchgate.net For this compound, negative potential (red/yellow) would be expected around the oxygen atoms of the ether and ketone groups, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be found near the hydrogen atoms and potentially influenced by the strongly electronegative fluorine atoms of the trifluoromethyl group. researchgate.net
Prediction and Interpretation of Spectroscopic Parameters (NMR, IR)
Theoretical calculations are highly effective in predicting and helping to interpret spectroscopic data. nih.govresearchgate.net
Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies corresponding to specific bond stretches and bends. For this molecule, key predicted peaks would include the C=O stretch of the ketone, C-F stretches of the trifluoromethyl group, and C-O-C stretches of the ether linkage.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can calculate the chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F nuclei. nih.gov These predictions are invaluable for assigning peaks in experimental spectra and confirming the molecular structure. The ¹⁹F NMR chemical shift would be particularly characteristic of the trifluoromethyl group's electronic environment. nih.gov
Reaction Mechanism Simulation and Transition State Analysis
Computational modeling can map out the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and, most importantly, transition states. arxiv.org For reactions involving this compound, such as its synthesis or subsequent derivatization, these simulations could identify the most favorable reaction pathway by calculating the activation energies of potential transition states. This analysis helps in understanding reaction kinetics and predicting reaction outcomes.
Molecular Docking and Ligand-Macromolecule Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method is fundamental in drug discovery. If this compound were being investigated as a potential therapeutic agent, docking studies would be performed to predict its binding affinity and mode of interaction within the active site of a target protein. nih.govmdpi.com The results, often given as a docking score, would guide the design of more potent derivatives by identifying key interactions like hydrogen bonds or hydrophobic contacts. japer.in
Detailed Research Findings on the Chemical Biology of this compound Remain Undisclosed in Publicly Available Literature
Despite a comprehensive search of scientific databases and scholarly articles, detailed information regarding the chemical biology and biochemical mechanistic investigations of the compound this compound is not available in the public domain. The requested in-depth analysis of its molecular interactions with biological macromolecules, its potential as an enzyme inhibitor, and its development as a chemical probe could not be compiled as no specific studies on this particular compound were identified.
The inquiry sought to populate a detailed article structured around the following key areas:
Chemical Biology and Biochemical Mechanistic Investigations
Development of Chemical Probes and Tool Compounds for Biological Research:This section aimed to detail any reported use of 1-[4-(Trifluoromethyl)phenoxy]propan-2-one as a tool for biological research.
While the searches did yield general information on related classes of compounds, such as trifluoromethyl ketones and their established roles as inhibitors of serine proteases, no literature specifically focusing on this compound was found. Trifluoromethyl ketones, as a class, are known to act as transition-state analog inhibitors, forming stable hemiacetal adducts with the active site serine residue of serine hydrolases. This mechanism of covalent modification is a key area of interest in the study of enzyme inhibition. However, without specific research on the title compound, any discussion would be speculative and would not adhere to the strict requirement of focusing solely on this compound.
Similarly, the development of chemical probes is a significant endeavor in chemical biology, enabling the study of protein function and validation of drug targets. While compounds with similar structural motifs may have been developed as chemical probes, no such application has been documented for this compound in the available literature.
Synthetic Utility and Applications in Organic Synthesis
Utility as a Building Block in the Synthesis of Complex Molecules
The strategic placement of the ketone and the trifluoromethylphenoxy group in 1-[4-(Trifluoromethyl)phenoxy]propan-2-one makes it a valuable precursor for the synthesis of complex, biologically active molecules, particularly heterocyclic systems like quinolines. The core structure is present in advanced therapeutic candidates such as Tasquinimod, a quinoline-3-carboxamide (B1254982) that has been investigated for the treatment of solid tumors. nih.govnih.gov
While various synthetic routes to Tasquinimod have been developed, they often start from precursors like 2-amino-6-methoxybenzoic acid or 4-(trifluoromethyl)phenol (B195918). jelsciences.com However, the structural elements of this compound are primed for cyclization reactions to form quinoline (B57606) scaffolds. For instance, the well-established Friedländer annulation or related cyclocondensation reactions could theoretically utilize this ketone. nih.gov In such a reaction, the ketone would react with a 2-aminoaryl aldehyde or ketone to construct the quinoline ring system, incorporating the 4-(trifluoromethyl)phenoxy side chain, which is crucial for the biological activity of molecules like Tasquinimod. nih.gov
The synthesis of various quinoline derivatives, which are central to many pharmaceuticals, often involves the condensation of ketones with other reagents. nih.govresearchgate.net The 4-(trifluoromethyl)phenoxy group is a common feature in a number of potent kinase inhibitors and other therapeutic agents, underscoring the potential of this building block in drug discovery programs. nih.gov
Application in Ligand Design for Catalysis and Other Chemical Processes
The ketone functionality of this compound serves as a convenient handle for the synthesis of Schiff base ligands. These ligands are formed through the condensation reaction between a primary amine and a carbonyl compound. researchgate.netnanobioletters.com Schiff bases are a cornerstone of coordination chemistry, capable of forming stable complexes with a wide array of transition metals. nih.govmdpi.com
The general synthesis of phenoxy-imine ligands often involves the reaction of a ketone with a suitable aniline (B41778) derivative. jcsp.org.pk By reacting this compound with various primary amines, a library of bidentate or multidentate ligands can be generated. The resulting Schiff base ligands, featuring the trifluoromethylphenoxy group, can then be used to create metal complexes with potential applications in catalysis.
Table 1: Potential Schiff Base Ligands from this compound
| Reactant Amine | Resulting Ligand Type | Potential Metal Coordination | Potential Catalytic Application |
|---|---|---|---|
| Aniline | Bidentate [N, O] | Ru(III), Cu(II), Ni(II) | Oxidation, Reduction Reactions |
| Ethylenediamine | Tetradentate [N2, O2] | Co(II), Mn(II), Fe(III) | Polymerization, Asymmetric Synthesis |
| 2-Aminoethanol | Tridentate [N, O, O] | V(IV), Mo(V) | Epoxidation, Sulfoxidation |
The electronic properties of these ligands, and consequently the catalytic activity of their metal complexes, can be fine-tuned by the electron-withdrawing nature of the trifluoromethyl group. This modification can influence the Lewis acidity of the metal center, potentially enhancing its catalytic performance in reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. nih.gov For example, Ru(III) complexes bearing phenoxy-imine ligands have been investigated as catalysts for oxidation reactions. jcsp.org.pk
Derivatization for the Creation of Novel Chemical Entities with Modulated Properties
The chemical reactivity of the ketone group in this compound allows for a wide range of derivatization reactions, leading to the creation of new chemical entities with potentially altered or enhanced biological and physical properties. nih.gov
One of the most powerful transformations for ketones is reductive amination . This reaction converts the carbonyl group into an amine via an intermediate imine. nih.gov By reacting this compound with ammonia (B1221849) or a primary or secondary amine in the presence of a reducing agent, a diverse set of substituted amine derivatives can be synthesized. This is a cornerstone reaction in pharmaceutical synthesis for introducing basic nitrogen atoms into molecules, which can be critical for receptor binding and improving pharmacokinetic profiles. nih.gov
Table 2: Derivatization Reactions of the Ketone Group
| Reaction Type | Reagents | Product Functional Group | Potential Property Modulation |
|---|---|---|---|
| Reductive Amination | Amine (R-NH2), Reducing Agent (e.g., NaBH3CN) | Amine | Increased basicity, altered solubility, new biological targets |
| Condensation | Aniline derivatives | Imine (Schiff Base) | Foundation for ligands, altered electronic properties |
| Wittig Reaction | Phosphonium ylide | Alkene | Increased structural rigidity, altered shape |
| Aldol (B89426) Condensation | Another carbonyl compound, Base/Acid catalyst | α,β-Unsaturated ketone | Extended conjugation, new reactive site |
Furthermore, the synthesis of various aniline derivatives often involves nucleophilic substitution reactions where a phenoxy group is introduced. nih.govgoogle.com The 4-(trifluoromethyl)phenoxy moiety in the starting ketone is generally stable under many reaction conditions, allowing for selective modification at the ketone position. For instance, condensation with substituted anilines can yield a range of Schiff bases, which themselves can be considered novel chemical entities or can be further reduced to the corresponding secondary amines. researchgate.netmdpi.com These derivatization strategies are fundamental in medicinal chemistry for exploring structure-activity relationships (SAR) and optimizing lead compounds. nih.gov
Advanced Research Perspectives and Future Directions
Development of Novel Synthetic Methodologies for Fluoroaromatic Propanones
The synthesis of fluoroaromatic propanones, including 1-[4-(Trifluoromethyl)phenoxy]propan-2-one, traditionally relies on established nucleophilic substitution and condensation reactions. However, the demand for more efficient, selective, and environmentally benign processes is driving the development of novel synthetic strategies.
Future research in this area is likely to focus on several key aspects:
Catalytic C-O Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and related C-O coupling methodologies, offer a powerful tool for the construction of the ether linkage in this compound. The development of more active and versatile catalyst systems, potentially utilizing earth-abundant metals, could significantly improve the efficiency and substrate scope of this transformation.
Flow Chemistry Approaches: Continuous flow synthesis presents numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation. The development of a continuous flow process for the synthesis of this compound could lead to a more scalable and cost-effective manufacturing process.
Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis has emerged as a mild and powerful tool for the formation of various chemical bonds. Investigating photocatalytic routes to construct the core structure of this compound could provide access to novel reaction pathways with unique selectivity. A photocatalytic approach has been reported for the generation of 1-(trifluoromethyl)cyclopropyl radicals, demonstrating the potential of this strategy for incorporating trifluoromethylated moieties. nih.gov
| Synthetic Methodology | Potential Advantages | Research Focus |
| Catalytic C-O Coupling | High efficiency, broad substrate scope | Development of earth-abundant metal catalysts, improved ligand design |
| Flow Chemistry | Enhanced safety, scalability, automation | Reactor design, optimization of reaction parameters |
| Photoredox Catalysis | Mild reaction conditions, novel reactivity | Catalyst development, exploration of new bond formations |
Exploration of Unconventional Reactivity and Catalysis with this compound
The reactivity of this compound is largely dictated by the presence of the ketone functional group and the electron-withdrawing trifluoromethyl group on the aromatic ring. While conventional carbonyl chemistry is expected, future research will likely explore more unconventional transformations and catalytic applications.
Key areas for investigation include:
Asymmetric Catalysis: The development of enantioselective transformations of the ketone moiety in this compound could lead to the synthesis of chiral building blocks for the pharmaceutical and agrochemical industries. This could involve asymmetric reduction, aldol (B89426) reactions, or other C-C bond-forming reactions.
C-H Functionalization: Direct functionalization of the C-H bonds of the aromatic ring or the propanone backbone would represent a highly atom-economical approach to the synthesis of derivatives. Research into transition-metal-catalyzed C-H activation methodologies could unlock new avenues for structural diversification.
Organocatalysis: The use of small organic molecules as catalysts for transformations involving this compound could offer a sustainable and metal-free alternative to traditional catalysis. This could include enantioselective organocatalytic reductions or functionalizations of the ketone.
Integration of Cheminformatics and Artificial Intelligence for Predictive Compound Design
The integration of computational tools, such as cheminformatics and artificial intelligence (AI), is revolutionizing the field of drug discovery and materials science. These approaches can be leveraged to accelerate the design and optimization of novel compounds derived from this compound.
Future directions in this domain include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: By analyzing the relationship between the chemical structure of a series of this compound derivatives and their biological activity, QSAR models can be developed to predict the activity of novel, unsynthesized compounds. This can help to prioritize synthetic efforts and focus on the most promising candidates.
Virtual Screening: Large virtual libraries of compounds based on the this compound scaffold can be screened against biological targets of interest using computational docking and molecular dynamics simulations. This can identify potential hits for further experimental validation.
De Novo Design: Generative AI models can be trained on existing chemical data to design entirely new molecules with desired properties. This approach could be used to generate novel this compound analogs with optimized activity, selectivity, and pharmacokinetic profiles.
| Computational Approach | Application in Compound Design | Potential Impact |
| QSAR Modeling | Predicting biological activity of new derivatives | Prioritization of synthetic targets |
| Virtual Screening | Identifying potential hits from large compound libraries | Acceleration of the hit-to-lead process |
| De Novo Design | Generating novel molecular structures with desired properties | Discovery of novel chemical entities with improved profiles |
Expanding the Scope of Biological Target Engagement beyond Current Research Areas
While the biological activities of this compound itself are not extensively documented in publicly available literature, the trifluoromethylphenoxy moiety is present in a number of biologically active compounds, including the antidepressant fluoxetine. rti.org This suggests that derivatives of this compound could exhibit a range of pharmacological effects.
Future research should focus on exploring the potential of this scaffold to engage with a variety of biological targets, including:
Enzyme Inhibition: The ketone functionality could act as a handle for the design of inhibitors for various enzymes, such as kinases, proteases, or oxidoreductases. The trifluoromethyl group can enhance binding affinity and metabolic stability.
Receptor Modulation: Derivatives could be designed to interact with specific G-protein coupled receptors (GPCRs) or ion channels, potentially leading to new treatments for a range of diseases.
Antimicrobial and Anticancer Activity: The synthesis and evaluation of a library of this compound derivatives against various bacterial, fungal, and cancer cell lines could uncover novel therapeutic agents. The biological activities of flavanone (B1672756) derivatives, which share some structural similarities, have been explored for such purposes. nih.gov
Sustainable and Eco-Friendly Approaches to this compound Synthesis and Application
The principles of green chemistry are increasingly important in both academic and industrial settings. The development of sustainable and eco-friendly methods for the synthesis and application of this compound is a critical area for future research.
Key strategies for enhancing the sustainability of processes involving this compound include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water, supercritical fluids, or bio-based solvents, can significantly reduce the environmental impact of the synthesis.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste generation, is a core principle of green chemistry.
Renewable Feedstocks: Investigating the possibility of deriving starting materials for the synthesis of this compound from renewable resources would contribute to a more sustainable chemical industry.
Catalyst Recycling: Developing methods for the efficient recovery and reuse of catalysts employed in the synthesis can reduce costs and minimize waste.
By focusing on these advanced research perspectives, the scientific community can unlock the full potential of this compound and its derivatives, leading to innovations in synthesis, catalysis, medicine, and sustainable chemistry.
Q & A
Q. What are the common synthetic routes for 1-[4-(Trifluoromethyl)phenoxy]propan-2-one, and how are they optimized?
- Methodological Answer : A widely used method involves palladium-catalyzed cross-coupling reactions. For example, derivatives of this compound have been synthesized via coupling 4-bromobenzotrifluoride with sulfoxonium ylides under palladium catalysis, achieving yields up to 86% after flash chromatography . Key optimization parameters include catalyst loading (e.g., 5 mol% Pd(dba)₂), reaction temperature (80–100°C), and solvent choice (e.g., toluene or DMF). Alternative routes may employ Ullmann-type coupling for aryl ether formation, requiring copper catalysts and elevated temperatures (100–120°C) .
Q. What spectroscopic techniques are used to characterize this compound, and what key spectral data indicate its structure?
- Methodological Answer :
- ¹H NMR : The trifluoromethyl (CF₃) group adjacent to the phenoxy moiety deshields aromatic protons, leading to distinct doublets (δ ~7.6–7.8 ppm). The ketone carbonyl (C=O) absence in ¹H NMR confirms its position.
- ¹³C NMR : The carbonyl carbon appears at ~205–210 ppm, while CF₃-linked carbons show signals at ~125–130 ppm .
- IR : A strong absorption band near 1700 cm⁻¹ confirms the ketone group.
- HRMS : Exact mass analysis (e.g., [M+H]⁺) validates molecular formula (C₁₀H₉F₃O₂) .
Q. What are the common intermediates in the synthesis of this compound, and how are they prepared?
- Methodological Answer : Key intermediates include:
- 4-Bromobenzotrifluoride : Synthesized via bromination of 4-trifluoromethylphenol using Br₂ or NBS (N-bromosuccinimide).
- Propan-2-one derivatives : Prepared via Friedel-Crafts acylation or oxidation of secondary alcohols.
These intermediates are purified via distillation or recrystallization before coupling reactions .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the electronic properties and reactivity of the compound in subsequent reactions?
- Methodological Answer : The CF₃ group is strongly electron-withdrawing (-I effect), polarizing the adjacent phenoxy ring and increasing electrophilicity of the ketone. This enhances reactivity in nucleophilic additions (e.g., Grignard reactions) and stabilizes intermediates in cross-coupling reactions. Computational studies (DFT) can quantify these effects by analyzing LUMO localization and charge distribution .
Q. What challenges arise in the purification of this compound, and what chromatographic methods are effective?
- Methodological Answer : Challenges include low volatility (precluding distillation) and polar byproducts. Flash chromatography on silica gel (hexane/EtOAc gradient) effectively separates the product. For persistent impurities, preparative HPLC with C18 columns and acetonitrile/water mobile phases is recommended. Purity is confirmed by TLC (Rf ~0.3–0.5 in 3:7 EtOAc/hexane) .
Q. How can computational chemistry predict the reactivity or stability of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculates transition states for Pd-catalyzed steps (e.g., oxidative addition of aryl halides). Solvent effects are modeled using PCM (Polarizable Continuum Model). Molecular dynamics simulations assess stability in solution, predicting aggregation or decomposition under thermal stress .
Q. What mechanisms are proposed for palladium-catalyzed cross-coupling reactions involving this compound?
- Methodological Answer : The mechanism involves:
Oxidative Addition : Pd⁰ inserts into the C–Br bond of 4-bromobenzotrifluoride.
Transmetalation : The sulfoxonium ylide transfers the propan-2-one moiety to Pd.
Reductive Elimination : Pd releases the coupled product, regenerating the catalyst.
Kinetic studies (e.g., variable-temperature NMR) identify rate-limiting steps, often the oxidative addition .
Q. How do substituents on the phenoxy ring affect the compound’s physicochemical properties?
- Methodological Answer : Substituent effects are studied via Hammett plots. Electron-withdrawing groups (e.g., NO₂) increase ketone electrophilicity, accelerating nucleophilic attacks. Methyl or methoxy groups (electron-donating) reduce reactivity but improve solubility in nonpolar solvents. Comparative studies use analogs like 1-[4-chlorophenoxy]propan-2-one (lower stability due to Cl’s weaker -I effect) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
